molecular formula C10H17N3O B13218100 2-(3-Ethoxy-1H-pyrazol-1-yl)piperidine

2-(3-Ethoxy-1H-pyrazol-1-yl)piperidine

Cat. No.: B13218100
M. Wt: 195.26 g/mol
InChI Key: KEKQDGQPNMLXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Ethoxy-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring The presence of these two rings makes it an interesting subject for chemical research due to its potential biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-1H-pyrazol-1-yl)piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of ethyl hydrazinecarboxylate with an appropriate β-diketone to form the pyrazole ring. This intermediate is then reacted with piperidine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and other advanced industrial techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(3-Ethoxy-1H-pyrazol-1-yl)piperidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Ethoxy-1H-pyrazol-1-yl)piperidine is unique due to the presence of both the ethoxy group and the piperidine ring.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

2-(3-ethoxypyrazol-1-yl)piperidine

InChI

InChI=1S/C10H17N3O/c1-2-14-10-6-8-13(12-10)9-5-3-4-7-11-9/h6,8-9,11H,2-5,7H2,1H3

InChI Key

KEKQDGQPNMLXCK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN(C=C1)C2CCCCN2

Origin of Product

United States

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